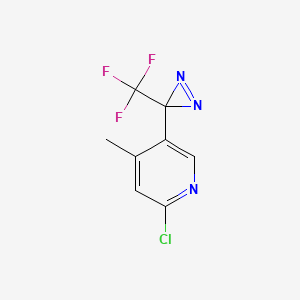

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

Vue d'ensemble

Description

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a white to yellowish crystalline low melting solid .

Synthesis Analysis

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . They participate in various chemical reactions, including regioexhaustive functionalization .Physical And Chemical Properties Analysis

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a white to yellowish crystalline low melting solid . It has a density of 1.417 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis and Preparation

- The compound is an important intermediate in the synthesis of various chemicals. Methods for its preparation include chlorinating reactions from different precursors like 3-methylpyridine N oxide or reactions involving 2 aminopyridine and acetenamide. Such methods are crucial for creating high-purity intermediates for further chemical research and applications (Zhao Bao, 2003).

Photochemistry and Photolysis

- The compound undergoes interesting photolysis reactions, forming novel fused diazepines when irradiated. This photolysis process involves complex rearrangements and provides insights into photochemical behaviors of such compounds, which is valuable in developing photochemical applications (T. Tsuchiya et al., 1981).

Purification Techniques

- Efficient techniques like extraction, distillation, and chromatography have been developed to purify 2-Chloro-5-trichloromethylpyridine, an important derivative. These purification processes are essential for achieving high purity levels, which is critical in pharmaceutical and chemical industries (Su Li, 2005).

Application in Electroluminescent Properties

- The compound serves as a crucial intermediate in synthesizing mono-cyclometalated platinum(II) complexes. These complexes have been shown to exhibit electroluminescent properties, suggesting potential applications in electronic and photonic devices (A. Ionkin et al., 2005).

Use in Amino Acid Synthesis for Peptide Photoaffinity Reagents

- It has been utilized in the synthesis of a carbene-yielding amino acid, which is a key component for peptide photoaffinity reagents. This application is significant in biochemical research, particularly in studying protein interactions and structures (L. Shih & H. Bayley, 1985).

Involvement in DNA/Protein Crosslinking Studies

- A derivative of the compound was synthesized for use in DNA/protein crosslinking, demonstrating its utility in molecular biology research, particularly in studying complex interactions within biological systems (G. Korshunova et al., 1999).

Safety and Hazards

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

2-chloro-4-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3/c1-4-2-6(9)13-3-5(4)7(14-15-7)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJFAYTVERPXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2(N=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)